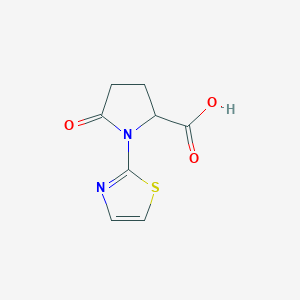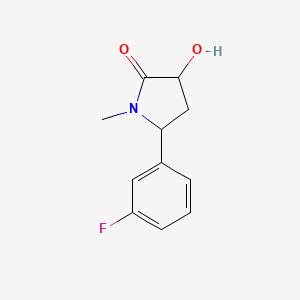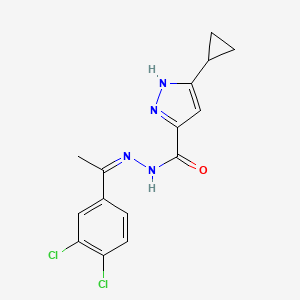
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a dichlorophenyl group, and a pyrazole ring, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, (Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is used in the development of new materials and chemicals. Its unique properties can be harnessed for the production of advanced polymers or coatings.
Mécanisme D'action
The mechanism of action of (Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-[1-(3,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine
- N’-[(Z)-2-(3,4-dichlorophenyl)-2-hydroxy-1-(3-hydroxy-6-nitro-2-quinoxalinyl)ethylidene]isonicotinohydrazide
Uniqueness
(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. The presence of the cyclopropyl group and the pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H14Cl2N4O |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
Clé InChI |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=NNC(=C1)C2CC2)/C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


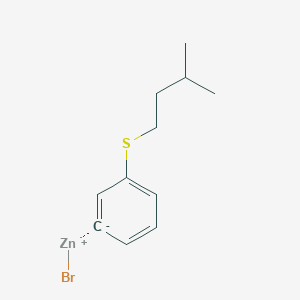

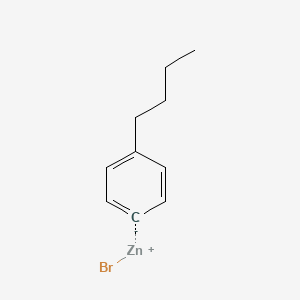

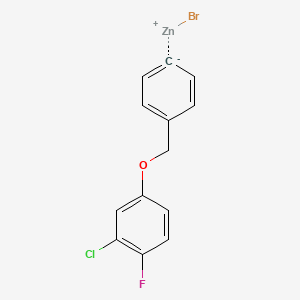
![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
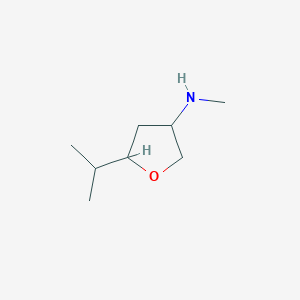

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
![2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)

